3-(Cyclohexyloxy)-2-(trifluoromethyl)phenol
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Overview
Description
3-(Cyclohexyloxy)-2-(trifluoromethyl)phenol is an organic compound characterized by the presence of a cyclohexyloxy group and a trifluoromethyl group attached to a phenol ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexyloxy)-2-(trifluoromethyl)phenol typically involves the introduction of the trifluoromethyl group and the cyclohexyloxy group onto a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a trifluoromethylating agent and a cyclohexyloxy group donor under specific conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexyloxy)-2-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The trifluoromethyl and cyclohexyloxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
3-(Cyclohexyloxy)-2-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-(Cyclohexyloxy)-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. The cyclohexyloxy group can also contribute to the compound’s overall stability and reactivity, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenol: Lacks the cyclohexyloxy group, making it less lipophilic and potentially less stable.
3-(Cyclohexyloxy)phenol: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
2-(Trifluoromethyl)phenol: The position of the trifluoromethyl group affects its reactivity and interaction with other molecules.
Uniqueness
3-(Cyclohexyloxy)-2-(trifluoromethyl)phenol is unique due to the combination of the trifluoromethyl and cyclohexyloxy groups on the phenol ring. This combination imparts distinct electronic and steric properties, making it a valuable compound in various applications. The presence of both groups can enhance the compound’s stability, reactivity, and interaction with biological targets, setting it apart from similar compounds.
Properties
Molecular Formula |
C13H15F3O2 |
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Molecular Weight |
260.25 g/mol |
IUPAC Name |
3-cyclohexyloxy-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C13H15F3O2/c14-13(15,16)12-10(17)7-4-8-11(12)18-9-5-2-1-3-6-9/h4,7-9,17H,1-3,5-6H2 |
InChI Key |
XWXDAYIAUNSZNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=CC=CC(=C2C(F)(F)F)O |
Origin of Product |
United States |
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